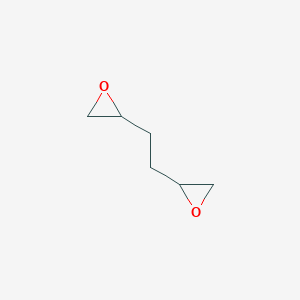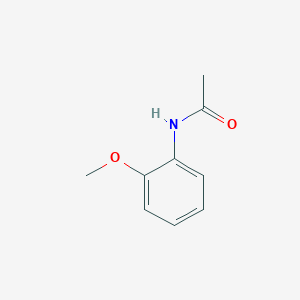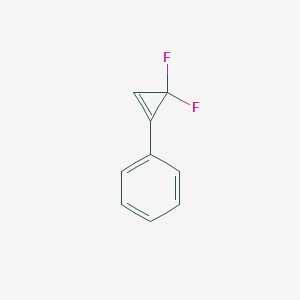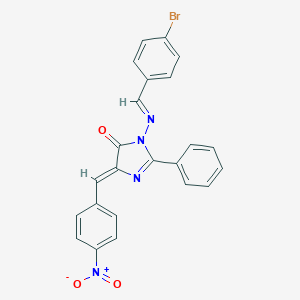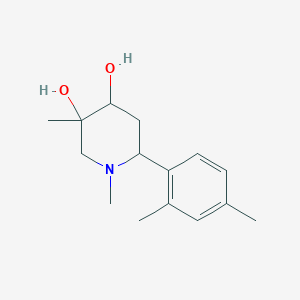
Chiniofon
Vue d'ensemble
Description
Chiniofon is an antiprotozoal agent . It is also known as 8-Hydroxy-7-iodo-5-quinolinesulfonic acid . It belongs to the class of organic compounds known as hydroxyquinolines, which are compounds containing a quinoline moiety bearing a hydroxyl group .
Molecular Structure Analysis
The molecular formula of Chiniofon is C9H6INO4S . The average mass is 435.12 Da and the monoisotopic mass is 434.888550 Da . The structure contains a quinoline moiety bearing a hydroxyl group .
Physical And Chemical Properties Analysis
Chiniofon is a yellow-green powder . It has a melting point of 269-270 °C (dec.) (lit.) . More detailed physical and chemical properties are not available in the sources I found.
Applications De Recherche Scientifique
Amebiasis Treatment
Chiniofon, known as sodium iodohydroxyquinolinesulphonate, has been utilized in treating amebiasis. Research has explored its amebicidal action in vitro and its effectiveness compared to other halogenated oxyquinolines (David et al., 1933). Another study further investigated its properties, focusing on its halogenation effects and biological activity (Anderson et al., 1931).
Wound Healing and Antiseptic Properties
Chiniofon-containing antiseptic has shown bacteriostatic functions and does not inhibit the growth of fibroblasts. This suggests its potential use in the treatment of acute and chronic wounds, including radiation damage (Hagedorn et al., 1995). The same team conducted another study to validate these findings, emphasizing its bacteriostatic function and lack of inhibition on fibroblast growth (Hagedorn et al., 1995).
Amebacidal Drug Comparison
Chiniofon's efficacy as an amebacidal drug was compared with other drugs like diodoquin and milibis. The study aimed to determine the relative effectiveness of these drugs, with specific attention to chiniofon's role (Sodeman & Beaver, 1952).
Analytical Method Development
A study presented a rapid method for determining 7-iodo-8-quinolinol in Chiniofon using fluorometric titration. This method contributes to the precise analytical assessment of Chiniofon (Bishop, 1969).
Spectrophotometric Determination
Research has been conducted to develop a spectrophotometric procedure for determining 8-hydroxyquinoline and its derivatives, including Chiniofon. This method aids in the quantitative analysis of these compounds in various forms (Belal, 1984).
Safety and Hazards
Chiniofon may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection when handling it . In case of contact with skin or eyes, or if swallowed, medical attention should be sought immediately .
Mécanisme D'action
Target of Action
Chiniofon is known to inhibit various enzymes . One of the primary targets of Chiniofon is the enzyme Catechol O-methyltransferase . This enzyme plays a crucial role in the metabolism of catecholamines, which are hormones produced by the adrenal glands .
Mode of Action
It is known that chiniofon interacts with its target enzyme, catechol o-methyltransferase, and inhibits its activity . This inhibition can lead to changes in the levels of catecholamines in the body, which can have various effects on physiological processes .
Biochemical Pathways
Given its target, it is likely that chiniofon affects the catecholamine metabolic pathway . By inhibiting Catechol O-methyltransferase, Chiniofon could potentially disrupt the normal metabolism of catecholamines, leading to downstream effects on various physiological processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Chiniofon is currently unknown .
Result of Action
Given its inhibitory effect on catechol o-methyltransferase, it is likely that chiniofon can affect the levels of catecholamines in the body . This could potentially lead to changes in various physiological processes, including mood regulation and the body’s response to stress .
Propriétés
IUPAC Name |
8-hydroxy-7-iodoquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJWWKFMHOAPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046136 | |
| Record name | Loretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur yellow solid; Nearly odorless; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11321 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chiniofon | |
CAS RN |
547-91-1 | |
| Record name | Ferron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Loretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-7-iodoquinoline-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-7-IODO-5-QUINOLINESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8Y02XFEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the initial clinical use of Chiniofon, and what sparked interest in its study?
A1: Chiniofon, chemically known as sodium-iodoxy-quinoline-sulfonate, was first introduced commercially as "yatren" and clinically trialed for amebiasis in 1921 by Mühlens and Menk. [] Its purported amebicidal activity led to further research, particularly in comparison to related compounds like oxyquinoline sulfate (Chinosol) and iodochloroxyquinoline (Vioform), to understand the relationship between chemical structure and pharmacological action in oxyquinoline derivatives. []
Q2: What were the initial research avenues explored to understand the biological activity of Chiniofon and its derivatives?
A2: Early research focused on comparing Chiniofon with related compounds, examining their:
Q3: Has the use of Chiniofon in treating venereal diseases been explored?
A3: While Chiniofon has been historically listed as a treatment option for venereal lymphogranuloma, its efficacy has been largely overshadowed by more effective treatments. [] Today, its use in this context is rare.
Q4: How does halogenation of oxyquinoline affect its biological activity, particularly in the context of Chiniofon?
A4: Research indicates that increasing halogenation of oxyquinoline, directly correlates with increased toxicity. Furthermore, toxicity appears proportional to the atomic weight of the halogen introduced into the molecule. [] This suggests that the presence and type of halogen significantly influence the biological activity of oxyquinoline derivatives like Chiniofon.
Q5: Has the effectiveness of Chiniofon against Endamoeba histolytica been investigated in experimental animal models?
A7: Yes, Chiniofon successfully eradicated Endamoeba histolytica infections in canine models. [] This finding supports its potential as an effective treatment for amebiasis, but further research is needed to fully elucidate its mechanism of action and optimize treatment protocols.
Q6: What is the current consensus on the use of Chiniofon for treating amebiasis, considering its efficacy and potential toxicity?
A8: While Chiniofon demonstrates amebicidal activity in vitro and some in vivo studies, its use has declined due to the availability of safer and more effective alternatives. [, ] Concerns regarding its potential toxicity, particularly with prolonged use, necessitate careful consideration of risks and benefits.
Q7: What analytical methods have been employed to study the pharmacokinetics of Chiniofon and related compounds?
A10: Radioactive iodine has been instrumental in tracing the physiological disposition of Chiniofon, Vioform, and Diodoquin in rabbits, offering valuable insights into their absorption, distribution, and excretion patterns. []
Q8: Are there reliable methods for quantifying Chiniofon and its related compounds?
A11: Yes, spectrophotometric methods utilizing reagents like 2,6-dichloroquinone chlorimide have proven successful in quantifying Chiniofon and other halogenated 8-hydroxyquinolines in various forms, including dosage forms. [] This ensures accurate measurement and control over their concentrations in pharmaceutical preparations.
Q9: How is iodine content determined in Chiniofon and other related compounds?
A9: Several methods have been developed to accurately determine iodine content, including:
- Iodate Titration: This method offers a simple, rapid, and accurate alternative to the ignition method described in the British Pharmacopeia. [] It involves the reduction of iodine and subsequent titration with potassium iodate.
- Fluorometric Titration: This technique leverages the fluorescence quenching of 8-hydroxyquinoline by copper ions. [] By titrating a solution of Chiniofon with copper sulfate under UV light, the disappearance of fluorescence signals the endpoint, allowing for the precise determination of 7-iodo-8-quinolinol content.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



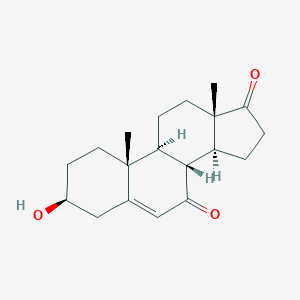

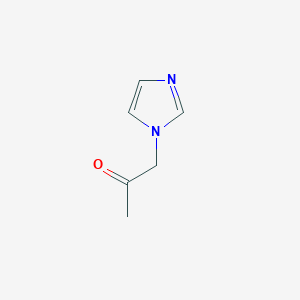
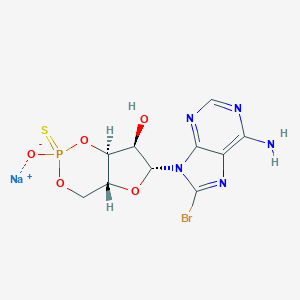

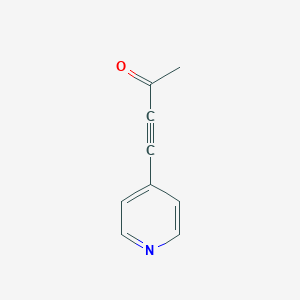
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
